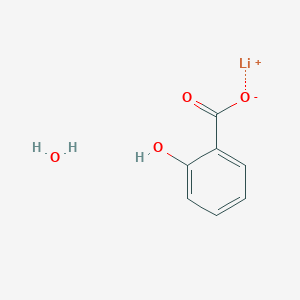
Triethanolamine-d15
Übersicht
Beschreibung
Triethanolamine-d15 is a deuterated variant of triethanolamine . It is a tertiary amine and a triol, with the chemical formula C6H15NO3 . It is a viscous chemical compound with an ammonia-like odor .
Synthesis Analysis
Triethanolamine (TEA) is synthesized via the liquid-phase β-oxyethylation of ammonia in stirred-tank and plug-flow reactors using aqueous or anhydrous technologies in isothermic or adiabatic regimes . The simplest method to obtain TEA is the interaction of monoethanolamine (MEA) or diethanolamine (DEA) with ethylene oxide (EO) .
Molecular Structure Analysis
The molecular formula of Triethanolamine-d15 is C6D15NO3, with an average mass of 164.281 Da and a monoisotopic mass of 164.199341 Da .
Chemical Reactions Analysis
Triethanolamine reacts with acids to form salts or soaps. As an alcohol, it is hygroscopic and can be esterified . The oxidation kinetics of triethanolamine by ceric ammonium sulfate in aqueous sulfuric acid has been studied .
Physical And Chemical Properties Analysis
Triethanolamine is an oily liquid with a mild ammonia odor. It has a boiling point of 335.4±0.0 °C at 760 mmHg, a density of 1.2±0.1 g/cm3, and a flash point of 185.0±0.0 °C . It has good complexing properties, which allows it to be used for various applications .
Wissenschaftliche Forschungsanwendungen
Cement Industry Application
- Application in Cement Pastes: Triethanolamine is utilized as an organic amine accelerator for cement-based materials. Studies on triethanolamine hydrochloride (C6H15NO3·HCl) demonstrate its impact on the performance of cement paste. It influences water requirements, setting times, strength, hydration heat liberation, and content of calcium hydroxide and ettringite in the hardened paste. Moderate levels of triethanolamine hydrochloride can decrease water requirements and shorten setting times while altering strengths. This reflects its potential as an accelerator in cement applications (Yang et al., 2019).
Analytical Chemistry
- Quantification in Analytical Chemistry: Triethanolamine's use extends to cosmetics and detergents. It is analyzed using cyclic voltammetry, where its concentration can be determined in complex formulations. This method is valuable for routine triethanolamine analysis in various technical applications (Lenninger et al., 2018).
Catalysis
- Use in Catalytic Processes: Triethanolamine-modified mesoporous SBA-15 catalysts synthesized via a one-pot process have shown high activity in the cycloaddition of CO2 with epoxides. This catalytic action is essential for synthesizing cyclic carbonates, showcasing triethanolamine's role in environmentally beneficial reactions (Zhang et al., 2019).
Photocatalysis
- Role in Photocatalytic Cofactor Regeneration: In photocatalysis, triethanolamine acts as a model electron donor. It's involved in the heterogeneous photoregeneration of cofactor molecules like nicotinamide adenine dinucleotide (NADH). The new role of triethanolamine in this context is significant for its application in photocatalysis, offering insights into its mechanism of action (Kinastowska et al., 2019).
Environmental Applications
- Biodegradation in Environmental Settings: The biodegradation of triethanolamine has been a focus due to its extensive production and use. Research shows its biodegradation in various environments like surface soil, freshwater river systems, and activated sludge waste treatment. The short half-lives in these environments indicate that biodegradation prevents the accumulation of triethanolamine and its degradation products in the environment, highlighting its environmental safety (West & Gonsior, 1996).
Pharmaceutical Research
- Interaction with Artificial Skin Sebum: In pharmaceutical research, triethanolamine's interaction with stearic acid, a component of artificial skin sebum, has been studied. Alginic acid can buffer this interaction, which is relevant in cleansing sebaceous follicles for acne prevention (Musiał & Kubis, 2003).
Synthesis of Novel Compounds
- Catalyst in Synthesis of Novel Compounds: Triethanolamine serves as an efficient catalyst in the synthesis of new compounds. For instance, it catalyzes the synthesis of 1H-pyrazolo[1,2-a]pyridazine-5,8-diones, highlighting its role in facilitating chemical reactions for developing novel substances with potential applications (Khoraamabadi-zad et al., 2014).
Environmental Chemistry
- Study of Complexes with Heavy Metals: Research into triethanolamine complexes with heavy metals like ZnCl2 and CdCl2 using NMR spectroscopy and quantum chemistry methods is crucial. These complexes can act as metal transporters, making them significant in environmental chemistry and biology (Voronov et al., 2021).
Photocatalytic Oxygenation
- Role in Photocatalytic Oxygenation Processes: Triethanolamine, commonly used in photocatalysis, results in a mixture of products during its oxygenation under photocatalytic conditions. Understanding the structures of these molecules is crucial for advancing the field of photocatalysis (Savateev & Zou, 2022).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The global Triethanolamine market stood at approximately 750 thousand tonnes in 2022 and is expected to grow at a healthy CAGR of 5.17% during the forecast period until 2030 . Its unique properties make it highly demanded in various fields of production, including the textile and cement industry, production of coolant-lubricants, cosmetics, household chemicals, pharmaceuticals, etc .
Eigenschaften
IUPAC Name |
1,1,2,2-tetradeuterio-2-deuteriooxy-N,N-bis(1,1,2,2-tetradeuterio-2-deuteriooxyethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO3/c8-4-1-7(2-5-9)3-6-10/h8-10H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,8D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEJCLTVZPLZKY-BKMQWGEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O[2H])N(C([2H])([2H])C([2H])([2H])O[2H])C([2H])([2H])C([2H])([2H])O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triethanolamine-d15 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(6,12-Dimethyl-4-thia-2,7,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(13),2,5,9,11-pentaen-5-yl)ethanol;dihydrate](/img/structure/B1434518.png)


![7-Methoxy-1,3-dihydro-imidazo[4,5-c]pyridin-2-one](/img/structure/B1434525.png)
![1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride](/img/structure/B1434527.png)








